

An In-depth Technical Guide to 1-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcyclohexanecarboxylic acid

Cat. No.: B042515

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-methylcyclohexanecarboxylic acid**, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identity

The formal IUPAC name for the compound is 1-methylcyclohexane-1-carboxylic acid[1]. It is a cyclic carboxylic acid characterized by a cyclohexane ring substituted with both a methyl group and a carboxylic acid functional group at the same carbon position.

A variety of synonyms are used in literature and commercial listings for this compound. These are crucial to recognize for comprehensive literature searches and material sourcing.

Table 1: Synonyms for **1-Methylcyclohexanecarboxylic acid**

Synonym	Source
1-Methyl-1-cyclohexanecarboxylic acid	Sigma-Aldrich
1-Methylcyclohexylcarboxylic acid	PubChem[1]
Cyclohexanecarboxylic acid, 1-methyl-	PubChem[1]
1-Methylcyclohexanoic acid	PubChem[1]
methyl-CCA	PubChem[1]
1-Carboxy-1-methylcyclohexane	ChemicalBook[2]

Physicochemical Properties

A summary of the key quantitative data for **1-methylcyclohexanecarboxylic acid** is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Data for **1-Methylcyclohexanecarboxylic acid**

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂	PubChem[1]
Molecular Weight	142.20 g/mol	PubChem[1]
CAS Number	1123-25-7	PubChem[1]
Appearance	Solid	Sigma-Aldrich
Melting Point	36-39 °C	Sigma-Aldrich
Boiling Point	234 °C	Sigma-Aldrich
pKa	5.13 (at 25°C)	ChemicalBook[2]
Solubility	Soluble in chloroform and methanol	ChemicalBook[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1-methylcyclohexanecarboxylic acid** are provided below.

A robust method for the preparation of **1-methylcyclohexanecarboxylic acid** is the carboxylation of 2-methylcyclohexanol using formic acid and sulfuric acid. This procedure is adapted from Organic Syntheses[3].

Caution: This reaction evolves carbon monoxide and should be performed in a well-ventilated fume hood.

Materials:

- 96% Sulfuric acid
- 98-100% Formic acid
- 2-Methylcyclohexanol
- Hexane
- 1.4N Potassium hydroxide solution
- 12N Hydrochloric acid
- Anhydrous magnesium sulfate
- Crushed ice

Procedure:

- Reaction Setup: In a 1-liter three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel with a gas by-pass, and a thermometer, add 270 mL of 96% sulfuric acid.
- Initial Reagent Addition: Vigorously stir the sulfuric acid and maintain the temperature at 15–20°C using a cooling bath. Add 3 mL of 98–100% formic acid dropwise.
- Substrate Addition: Over the course of 1 hour, add a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98–100% formic acid, maintaining the temperature

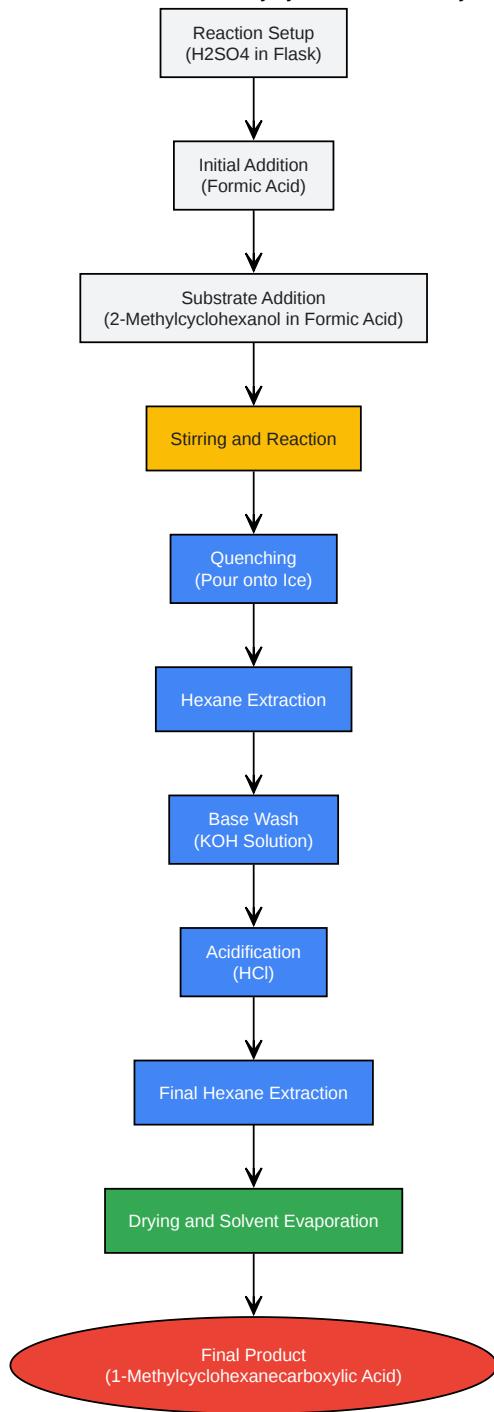
at 15–20°C.

- Reaction Completion: After the addition is complete, stir the light cream-colored mixture for an additional hour at 15–20°C.
- Workup - Quenching: Pour the reaction mixture with stirring onto 1 kg of crushed ice in a 4-liter beaker. The carboxylic acid will separate as a white solid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with 200 mL of hexane. Separate the hexane layer and extract the aqueous layer with two additional 150-mL portions of hexane.
- Base Wash: Combine the hexane extracts and wash twice with a mixture of 175 mL of 1.4N potassium hydroxide solution and 50 g of crushed ice.
- Acidification: Combine the alkaline aqueous layers and extract with 100 mL of hexane to remove any neutral impurities. Acidify the aqueous solution to pH 2 with 12N hydrochloric acid.
- Final Extraction and Drying: Extract the liberated carboxylic acid with 150 mL of hexane. Extract the aqueous layer with an additional 100 mL of hexane. Combine the final hexane extracts, wash with 75 mL of water, and dry over 3 g of anhydrous magnesium sulfate.
- Isolation: Evaporate the hexane under reduced pressure at 30–60°C to yield the final product.

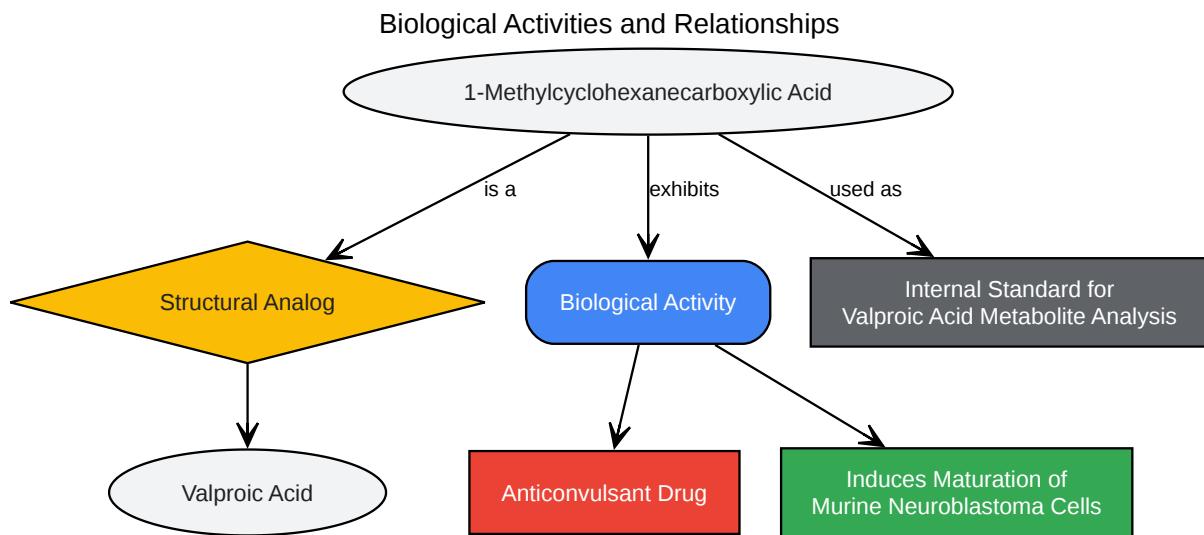
This protocol outlines a general method for the analysis of **1-methylcyclohexanecarboxylic acid**. Derivatization is often necessary to improve the volatility and chromatographic performance of carboxylic acids.

1. Sample Preparation (Derivatization):

- To a dried sample containing the analyte, add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetone).
- Add a catalyst, for instance, potassium carbonate, and incubate the mixture to form the corresponding ester. This enhances volatility for GC analysis.


2. GC-MS Analysis:

- GC Column: Utilize a medium-polarity capillary column (e.g., DB-5ms).
- Injection: Inject the derivatized sample in splitless mode for trace analysis.
- Oven Program: Begin with a low initial temperature (e.g., 60°C) and ramp to a higher temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.
- Carrier Gas: Use helium at a constant flow rate.
- MS Detection: Operate the mass spectrometer in electron ionization (EI) mode for structural confirmation or in negative chemical ionization (NCI) mode for enhanced sensitivity. Monitor for characteristic ions of the derivatized product.


Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships of the compound's biological activities.

Synthesis Workflow for 1-Methylcyclohexanecarboxylic Acid

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-methylcyclohexanecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Logical relationships of **1-methylcyclohexanecarboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methylcyclohexanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042515#1-methylcyclohexanecarboxylic-acid-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com